molecular formula C15H15N3O3 B11671369 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11671369
M. Wt: 285.30 g/mol
InChI Key: BTVHXIMZMVXFTR-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

2,5-dimethoxybenzaldehyde+pyridine-2-carbohydrazideN’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide\text{2,5-dimethoxybenzaldehyde} + \text{pyridine-2-carbohydrazide} \rightarrow \text{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide} 2,5-dimethoxybenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural configuration, which includes the pyridine ring and the 2,5-dimethoxyphenyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-12-6-7-14(21-2)11(9-12)10-17-18-15(19)13-5-3-4-8-16-13/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

BTVHXIMZMVXFTR-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.